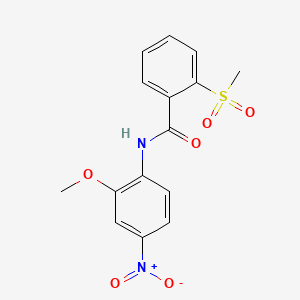
N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C15H14N2O6S and its molecular weight is 350.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A study on N-phenyl-benzamide derivatives, closely related to N-(2-methoxy-4-nitrophenyl)-2-(methylsulfonyl)benzamide, revealed their potential in corrosion inhibition. The presence of methoxy and nitro substituents significantly affects the inhibition behavior on mild steel in acidic conditions, highlighting their application in protecting metals from corrosion. Methoxy substituents, in particular, enhance corrosion inhibition efficiency. These findings are supported by a combination of experimental and computational studies, including electrochemical impedance spectroscopy and Density Functional Theory (DFT) calculations (Mishra et al., 2018).
Chemosensor Development
Research into N-nitrophenyl benzamide derivatives has unveiled their utility as chemosensors in aqueous environments. These compounds exploit the strong affinity of cyanide towards acyl carbonyl carbon, offering a practical system for monitoring cyanide concentrations in water. This selectivity towards CN− makes them invaluable in environmental monitoring and safety applications (Sun et al., 2009).
Organic Synthesis and Medicinal Chemistry
Several studies focus on the synthesis of novel compounds using this compound or its derivatives as key intermediates, showcasing the chemical's role in developing new therapeutic agents. For instance, the creation of substituted benzamide derivatives for exploring their pharmacological properties, including as serotonin receptor agonists, highlights its application in drug discovery and development processes. These synthetic efforts contribute to the broader search for compounds with potential gastrointestinal motility benefits or other therapeutic effects (Sonda et al., 2004).
Antioxidant Activity Exploration
Investigations into the structural and antioxidant properties of related benzamide compounds, including detailed X-ray diffraction and DFT calculations, point towards the potential of this compound in antioxidant activity studies. These studies provide insights into the molecular geometry, electronic properties, and reactivity, contributing to the understanding of its antioxidant capabilities (Demir et al., 2015).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to detail its mode of action. The presence of a nitrophenyl group suggests that it might undergo redox reactions within the cell, potentially leading to the generation of reactive oxygen species .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (ADME) would need to be investigated to understand the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s potential to generate reactive oxygen species, it might induce oxidative stress in cells, leading to various cellular responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity might be affected by the pH of its environment .
Eigenschaften
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-13-9-10(17(19)20)7-8-12(13)16-15(18)11-5-3-4-6-14(11)24(2,21)22/h3-9H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVHBRLGZPLMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2877597.png)

![1-[(2-Chloropropanoylamino)methyl]-N-ethylcyclobutane-1-carboxamide](/img/structure/B2877603.png)

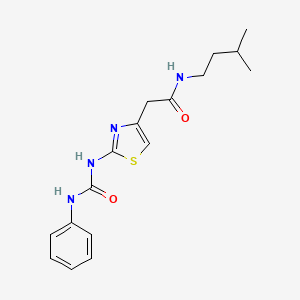

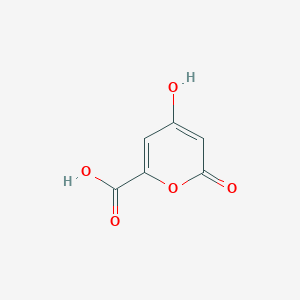
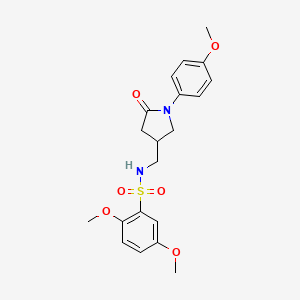

![N-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2877615.png)
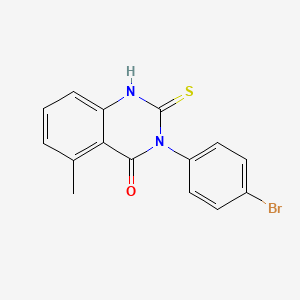
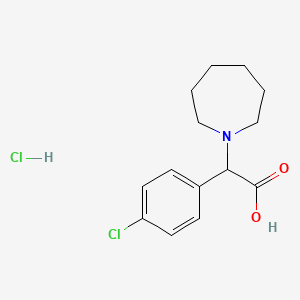
![tert-butyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2877620.png)
